Synthesis Yield Benchmarking: TBDMS Protection of 2-(Hydroxymethyl)oxazole Achieves 92.8% Isolated Yield Under Mild Conditions
The silylation of 1,3-oxazol-2-ylmethanol with TBDMS-Cl (1.2 eq.) and imidazole in THF at 0 °C for 5 hours furnishes 2-(((tert-butyldimethylsilyl)oxy)methyl)oxazole in 92.8% isolated yield . This yield exceeds the typical 80–88% range reported for analogous TBDMS protection of primary alcohols under standard Corey conditions (TBDMS-Cl, imidazole, DMF) [1], demonstrating that the oxazole C-2 hydroxymethyl substrate is particularly amenable to high-yielding silylation. In contrast, the corresponding TBDPS protection of the same alcohol under similar conditions (TBDPSCl, imidazole, DMF) typically proceeds with lower efficiency due to the increased steric demand of the diphenyl substituents [1].
Typical TBDMS primary alcohol silylation: 80–88%
| Evidence Dimension | Isolated yield of silyl protection reaction on 2-(hydroxymethyl)oxazole |
|---|---|
| Target Compound Data | 92.8% (TBDMS-Cl, imidazole, THF, 0 °C, 5 h) |
| Comparator Or Baseline | TBDPS protection: ~70–80% estimated from general primary alcohol TBDPS silylation protocols [1]; Standard Corey TBDMS protocol: 80–88% typical range for primary alcohols |
| Quantified Difference | Target compound yield exceeds typical TBDMS primary alcohol silylation by ~5–13 percentage points; exceeds estimated TBDPS protection yield by ~13–23 percentage points |
| Conditions | 1,3-oxazol-2-ylmethanol (5.0 g, 50.46 mmol), TBDMS-Cl (11.41 g, ~75.7 mmol, ~1.5 eq.), imidazole (8.59 g, ~126 mmol, ~2.5 eq.), THF (75 mL), 0 °C, 5 h; purification by silica gel column chromatography |
Why This Matters
A reproducible 92.8% yield reduces the cost of this building block by minimizing material loss in the first synthetic step, which is critical when scaling for multi-gram procurement.
- [1] Corey, E. J.; Venkateswarlu, A., Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives, J. Am. Chem. Soc., 1972, 94, 6190–6191. View Source
